![molecular formula C17H24N2O2 B12832399 4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)
4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Piperidin-4-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone is a synthetic organic compound with the molecular formula C₁₇H₂₄N₂O₂ This compound features a piperidine ring and a pyrrolidine ring connected through a methanone bridge to a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Piperidin-4-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Piperidin-4-ylmethoxy Intermediate: This step involves the reaction of piperidine with a suitable methoxy precursor under controlled conditions.
Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group through a methanone bridge using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of Pyrrolidine Ring: Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4-(Piperidin-4-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or pyrrolidine derivatives.
科学的研究の応用
(4-(Piperidin-4-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (4-(Piperidin-4-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone
- (4-(Piperidin-2-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone
- (4-(Piperidin-4-ylmethoxy)phenyl)(morpholin-1-yl)methanone
Uniqueness
(4-(Piperidin-4-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both piperidine and pyrrolidine rings connected through a methanone bridge to a phenyl group allows for versatile chemical reactivity and potential biological activity.
特性
分子式 |
C17H24N2O2 |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
[4-(piperidin-4-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H24N2O2/c20-17(19-11-1-2-12-19)15-3-5-16(6-4-15)21-13-14-7-9-18-10-8-14/h3-6,14,18H,1-2,7-13H2 |
InChIキー |
LPYCRRSVDCTCNA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


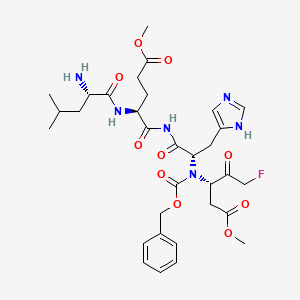
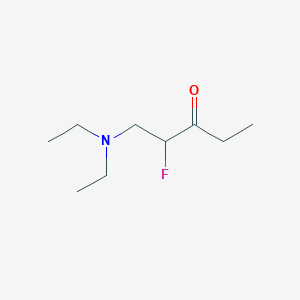
![1-(5-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12832340.png)

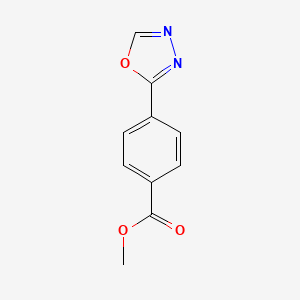
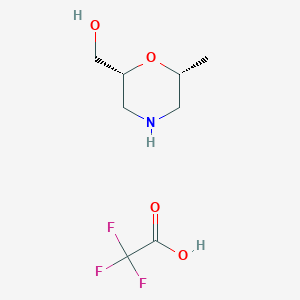
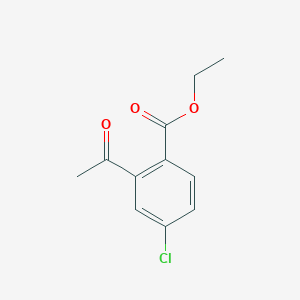
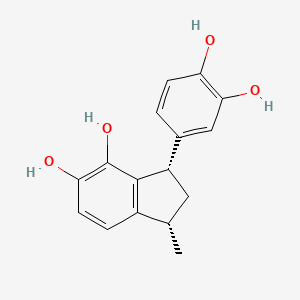

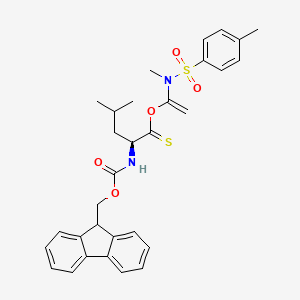

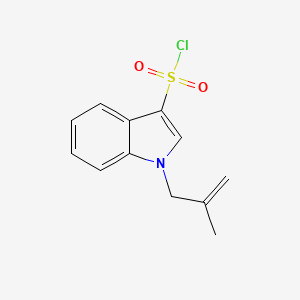
![Benzyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12832407.png)
![4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride](/img/structure/B12832415.png)
